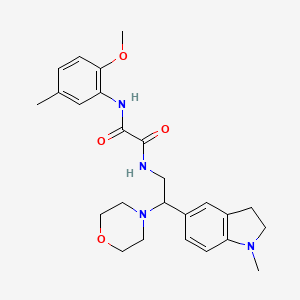

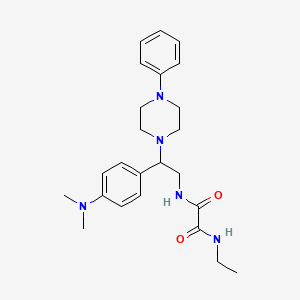

3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-N-Ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a highly conserved protein kinase that plays a crucial role in regulating cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Compounds derived from pyrazole structures, such as 3,5-dimethylpyrazoles substituted by diamine chains, have been synthesized and their structures characterized through techniques like X-ray crystallography and NMR spectroscopy. These studies provide insights into the coordination chemistry of such compounds, highlighting their potential applications in creating new materials and catalysts (Pons et al., 2010).

Polymer Science

Research into diamine monomers containing pyrazole rings has led to the development of new polymers with unique properties, such as blue light emission and high thermal stability. These polymers have potential applications in electronics and materials science, demonstrating the versatility of pyrazole-derived compounds in designing novel materials (Hamciuc et al., 2015).

Corrosion Inhibition

Pyrazole derivatives have been evaluated for their efficacy as corrosion inhibitors, showing promise in protecting steel surfaces in acidic environments. This application is crucial in industrial settings where corrosion resistance is paramount, underscoring the chemical utility of such compounds (Tebbji et al., 2005).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing pyrazole structures and their evaluation as antibacterial agents illustrate the potential of these compounds in pharmaceutical applications. By exploring the antibacterial activity of these compounds, researchers are contributing to the development of new drugs and treatments (Azab et al., 2013).

Fluorescent Properties

1,3,5-Triaryl-2-pyrazolines, synthesized from pyrazole derivatives, exhibit fluorescence in the blue region of the visible spectrum. Such compounds have potential applications in optical devices and sensors, highlighting the functional versatility of pyrazole derivatives in technological innovations (Hasan et al., 2011).

Propiedades

IUPAC Name |

3-N-ethyl-2,5-dimethylpyrazole-3,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.ClH/c1-4-9-7-6(8)5(2)10-11(7)3;/h9H,4,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCMFVOJJALGFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C(=NN1C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2761106.png)

![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2761113.png)

![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)

![2,4,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2761120.png)

![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2761122.png)